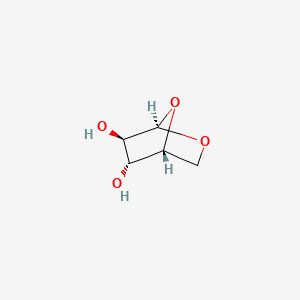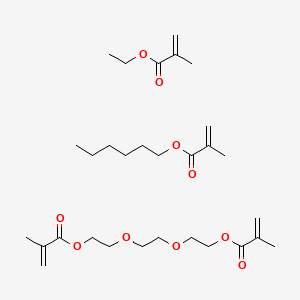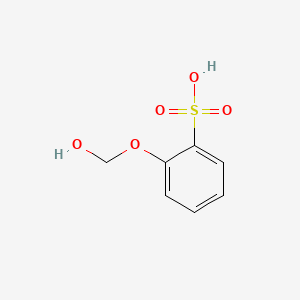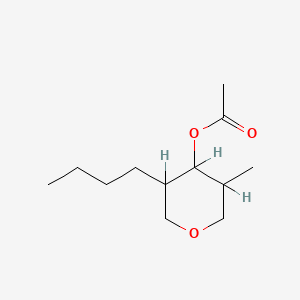
Heteronium bromide
概要
説明
ヘテロニウム臭化物は、分子式C18H22BrNO3S を持つ化学化合物です。これは抗コリン作用で知られており、主に抗潰瘍剤として使用されます。 この化合物はムスカリン性アセチルコリン受容体拮抗薬として作用し、胃液分泌の減少に効果的です .
2. 製法
合成経路および反応条件: ヘテロニウム臭化物は、3-ヒドロキシ-1,1-ジメチルピロリジニウム臭化物とフェニル-2-チエニルグリコール酸との反応によって合成できます。 反応は通常、メタノールや酢酸エチルなどの溶媒を使用し、結晶化によって生成物が得られます .
工業生産方法: ヘテロニウム臭化物の工業生産には、ラボ設定と同様の反応条件を用いた大規模合成が含まれます。 このプロセスには、高純度試薬の使用と、最終製品の均一性と品質を保証するための制御された反応環境が含まれます .
反応の種類:
酸化: ヘテロニウム臭化物は酸化反応を起こす可能性がありますが、これらの反応はそれほど一般的ではありません。
還元: この化合物は比較的安定しており、容易に還元反応を起こしません。
置換: ヘテロニウム臭化物は、特に臭化物イオンの存在により、特に求核置換反応で置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
還元: 水素化リチウムアルミニウムなどの還元剤。
置換: 水溶液中の水酸化物イオンなどの求核剤。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、水酸化物イオンによる求核置換は、ヒドロキシル誘導体の生成につながる可能性があります .
科学的研究の応用
ヘテロニウム臭化物は、科学研究で幅広い用途があります。
作用機序
ヘテロニウム臭化物は、ムスカリン性アセチルコリン受容体の拮抗薬として作用することで効果を発揮します。この副交感神経系の阻害により、胃液分泌やその他のコリン作用が減少します。 分子標的は、さまざまな生理学的プロセスに関与するムスカリン性アセチルコリン受容体 (CHRM) を含みます .
類似化合物:
プロパンテリン臭化物: 同様の治療目的で使用される別の抗コリン薬。
イプラトロピウム臭化物: 主に呼吸器系の疾患に使用されますが、同様の作用機序を共有しています。
ヘテロニウム臭化物の独自性: ヘテロニウム臭化物は、他の抗コリン薬と比較して、胃液分泌を減少させるための特異的な結合親和性と有効性に優れています。 その分子構造により、最小限の副作用で標的化された作用が可能です .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Heteronium bromide can be synthesized through the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with phenyl-2-thienylglycolic acid. The reaction typically involves the use of solvents such as methanol and ethyl acetate, and the product is obtained through crystallization .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: The compound is relatively stable and does not readily undergo reduction.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions in aqueous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can result in the formation of hydroxyl derivatives .
類似化合物との比較
Propantheline bromide: Another anticholinergic agent used for similar therapeutic purposes.
Ipratropium bromide: Used primarily for respiratory conditions but shares a similar mechanism of action.
Uniqueness of Heteronium Bromide: this compound is unique in its specific binding affinity and efficacy in reducing gastric secretions compared to other anticholinergic agents. Its molecular structure allows for targeted action with minimal side effects .
特性
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPIBZXFYWMQBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993288 | |
| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7247-57-6 | |
| Record name | Heteronium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HETERONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)








